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Compound of Interest

Compound Name: BAY-771

Cat. No.: B10860565 Get Quote

A review of current literature indicates that the designation "BAY-771" in cancer research refers

to a chemical probe with minimal biological activity, primarily used as a negative control in

studies of tumor metabolism. It is structurally similar to active compounds but demonstrates

very weak or no inhibitory effects on its intended targets, such as branched-chain

aminotransferase 1 (BCAT1) and BCAT2.[1]

It is a common point of confusion, and it is likely that the query refers to other, therapeutically

active compounds from Bayer or other pharmaceutical entities with similar naming conventions.

This guide will therefore focus on several prominent "BAY" and similarly named compounds

with significant functions in cancer research, for which substantial data exists.

ARV-771: A PROTAC-Based BET Degrader
ARV-771 is a Proteolysis Targeting Chimera (PROTAC) designed to degrade Bromodomain

and Extra-Terminal (BET) proteins, which are critical regulators of gene expression.

Core Function and Mechanism of Action
ARV-771 functions by inducing the ubiquitination and subsequent proteasomal degradation of

BET proteins, including BRD2, BRD3, and BRD4.[2] This leads to the downregulation of key

oncogenes, such as c-MYC, and ultimately results in cell cycle arrest and apoptosis in cancer

cells.[3] In prostate cancer models, ARV-771 has been shown to inhibit androgen receptor

signaling.[3]
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Caption: Mechanism of action for ARV-771.

Quantitative Data from Preclinical Studies
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Cell Line Cancer Type Assay Result (IC50) Reference

HepG2
Hepatocellular

Carcinoma
Cell Viability

Dose-dependent

inhibition starting

at 0.25 µM

[2]

Hep3B
Hepatocellular

Carcinoma
Cell Viability

Dose-dependent

inhibition starting

at 0.25 µM

[2]

HCCLM3
Hepatocellular

Carcinoma
Cell Viability

Dose-dependent

inhibition starting

at 0.5 µM

[2]

HN30

Head and Neck

Squamous Cell

Carcinoma

Cell Viability ~70 nM [3]

HN30R

Head and Neck

Squamous Cell

Carcinoma

(Cisplatin-

Resistant)

Cell Viability ~70 nM [3]

Experimental Protocols
Cell Viability Assay:

Seed hepatocellular carcinoma (HCC) cells (e.g., HepG2, Hep3B) in 96-well plates.

Treat cells with varying concentrations of ARV-771 (e.g., 0.25 µM to 5 µM) for 24, 48, and 72

hours.

Assess cell viability using a Cell Counting Kit-8 (CCK-8) or similar MTS-based assay.

Measure absorbance at the appropriate wavelength to determine the percentage of viable

cells relative to a vehicle control.

Western Blot for BET Protein Degradation:
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Culture HCC cells (e.g., HepG2, Hep3B) and treat with different concentrations of ARV-771

for a specified time (e.g., 24 hours).

Lyse cells and quantify protein concentration using a BCA assay.

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

Probe the membrane with primary antibodies against BRD2, BRD3, BRD4, and a loading

control (e.g., GAPDH).

Incubate with secondary antibodies and visualize bands using an appropriate detection

system.

BAY 2927088: A Tyrosine Kinase Inhibitor for HER2-
Mutant NSCLC
BAY 2927088 is an oral, reversible tyrosine kinase inhibitor that potently targets mutant Human

Epidermal Growth Factor Receptor 2 (HER2) and Epidermal Growth Factor Receptor (EGFR).

Core Function and Mechanism of Action
In non-small cell lung cancer (NSCLC) with activating HER2 mutations, BAY 2927088 inhibits

the downstream signaling pathways that drive tumor growth and proliferation. By blocking the

kinase activity of the mutated HER2 protein, it prevents the activation of pathways like MAPK

and PI3K/AKT.

Signaling Pathway
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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